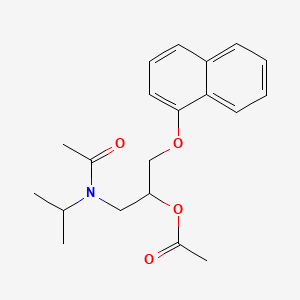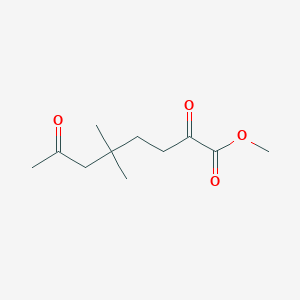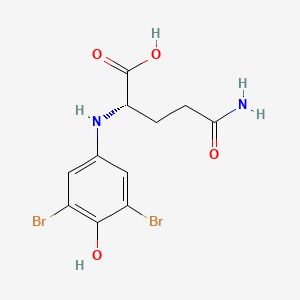![molecular formula C15H20N4O6S B14479049 N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine CAS No. 65003-96-5](/img/structure/B14479049.png)
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine is a synthetic compound that belongs to the class of sulfenylated amino acids. This compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl moiety, which is further linked to a tripeptide chain consisting of three alanine residues. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine typically involves the following steps:
Formation of the Sulfenyl Chloride Intermediate: The initial step involves the preparation of 2-nitrobenzenesulfenyl chloride by reacting 2-nitrobenzenethiol with thionyl chloride.
Coupling with Alanine: The sulfenyl chloride intermediate is then reacted with L-alanine in the presence of a base such as triethylamine to form N-[(2-nitrophenyl)sulfanyl]-L-alanine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using automated peptide synthesizers, and ensuring high purity and yield through purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted aromatic compounds
Aplicaciones Científicas De Investigación
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting protein function and stability . Additionally, the peptide chain can interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Nitrophenyl)sulfanyl]-L-alanine
- N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanine
- N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine is unique due to its tripeptide structure, which provides additional functional groups and potential for interactions compared to its simpler analogs. The presence of three alanine residues allows for more complex interactions with biological targets and enhances its stability and solubility .
Propiedades
Número CAS |
65003-96-5 |
|---|---|
Fórmula molecular |
C15H20N4O6S |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20N4O6S/c1-8(13(20)17-10(3)15(22)23)16-14(21)9(2)18-26-12-7-5-4-6-11(12)19(24)25/h4-10,18H,1-3H3,(H,16,21)(H,17,20)(H,22,23)/t8-,9-,10-/m0/s1 |
Clave InChI |
YLFXEQHPCCDEMB-GUBZILKMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NSC1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NSC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)








![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)




